17beta-Ethinylestradiol
Overview
Description
17beta-Ethinylestradiol (EE2) is a synthetic estrogen commonly used in oral contraceptives and hormone replacement therapy. It is known for its potent estrogenic effects and is a widely recognized endocrine-disrupting chemical (EDC). EE2 can be found in the environment, particularly in wastewater, due to its extensive use and excretion by humans. Its presence in aquatic environments has raised concerns due to its ability to interfere with the endocrine systems of wildlife, particularly fish, leading to altered reproductive functions and potential population-level effects .
Synthesis Analysis
While the provided papers do not directly address the synthesis of EE2, they do discuss its environmental presence and the implications of its synthetic nature as an EDC. EE2 is synthesized for use in pharmaceuticals but can enter the environment through excretion and insufficient wastewater treatment processes .
Molecular Structure Analysis
EE2's molecular structure includes a phenolic ring, which is a key feature contributing to its estrogenic activity. The presence of this phenolic ring is also significant in the formation of by-products during photodegradation processes, which can lead to the formation of hydroxylated phenolic- or quinone-type compounds .
Chemical Reactions Analysis
EE2 undergoes various chemical reactions in the environment, including photodegradation and oxidation. Photodegradation studies have shown that EE2 can be transformed into various by-products when exposed to UV light, with similar photolysis efficiencies to natural estrogens like 17beta-estradiol . Oxidation processes such as ozonation and O3/H2O2 have been effective in removing EE2 from aqueous solutions, with the removal rate being influenced by the pH level of the medium .
Physical and Chemical Properties Analysis
The physical and chemical properties of EE2, such as its degradation behavior and estrogenic activity, are influenced by environmental conditions. For instance, the degradation and removal of estrogenic activity of EE2 by ozonation and O3/H2O2 are highly effective, with removal rates exceeding 96% under certain pH conditions. The presence of a radical scavenger like t-butanol can reduce the removal efficiency, indicating that EE2's reactivity is affected by the presence of other chemicals in the environment . Additionally, EE2's estrogenic activity can be completely removed under acidic conditions (pH 3) when treated with ozonation or O3/H2O2 .
Relevant Case Studies
Several studies have investigated the effects of EE2 on various organisms. For example, prenatal and pubertal exposure to EE2 in gerbils has been shown to cause morphophysiological changes in the ovaries, affecting hormone levels and follicle development . In Drosophila melanogaster, EE2 exposure decreased survival and fertility and affected the expression of genes involved in hormonal responses and vitellogenesis . In largemouth bass, dietary exposure to EE2 modulated physiological endpoints and gene signaling pathways, leading to reduced vitellogenin concentrations and alterations in reproductive gene expression . Similarly, in fathead minnows, exposure to environmentally relevant concentrations of EE2 significantly reduced egg production and altered liver gene expression and plasma vitellogenin levels .
Scientific Research Applications
Replacement in Oral Contraceptives : EE2 is explored for its potential to be replaced by natural 17beta-estradiol in oral contraceptives due to the associated cardiovascular morbidity of EE2. Studies suggest promising approaches involving estrogen sulfamates and novel multiphasic combinations (Hoffmann et al., 1998).
Impact on Aquatic Life : Research has investigated the effect of EE2 on aquatic life, such as its impact on egg production and liver function in zebrafish. This includes examining the impact on ovarian gene expression related to prostaglandins and steroid biosynthesis (Lister et al., 2009).
Microbial Transformation : EE2's microbial transformation and its environmental accumulation are significant concerns. The bacterial degradation of EE2 under various conditions, including the role of different microbes, has been a subject of study (Cajthaml et al., 2009).
Photochemical Degradation : The photochemical degradation of EE2 in aquatic environments and its implications for environmental health are investigated. Studies show that EE2 undergoes rapid photodegradation under certain conditions, which may influence its environmental impact (Zuo et al., 2006).
Effects on Human Cells : EE2's effects on human cells, like its influence on the proliferation of breast cancer cells and endothelial cells, have been studied, providing insights into its biological activity and potential therapeutic applications (Lippert et al., 2002).
Estrogenic Activity Removal : Research on the removal of estrogenic activity of EE2 and other estrogens in water treatment processes has been conducted. This includes exploring methods like ozonation and the O3/H2O2 process (Maniero et al., 2008).
Environmental Concentrations and Treatment : Studies on the environmental concentrations of EE2 and methods for its removal from wastewater highlight the ongoing concern about its presence in the environment and the need for effective treatment strategies (Klaic & Jirsa, 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(8R,9S,13S,14S,17S)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t16-,17-,18+,19+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPYWIDHMRZLRN-SWBPCFCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@]2(C#C)O)CCC4=C3C=CC(=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00873493 | |
Record name | 17-epi-Ethynylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17beta-Ethinylestradiol | |
CAS RN |
4717-38-8 | |
Record name | 17beta-Ethinylestradiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004717388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-epi-Ethynylestradiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00873493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17.BETA.-ETHINYLESTRADIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/II522L1IMZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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